4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

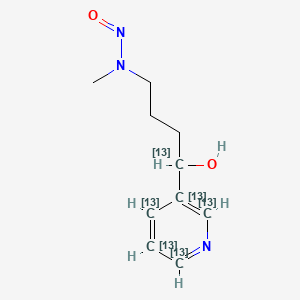

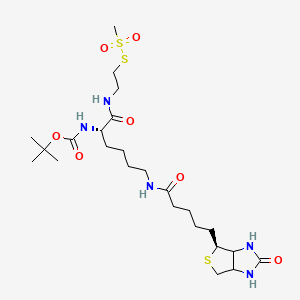

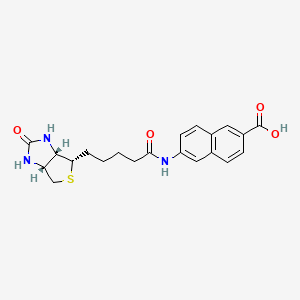

“4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” is a major metabolite of nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is a carcinogen found in tobacco and responsible for inducing lung cancer in smokers .

Synthesis Analysis

The synthesis of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been explored in several studies. For instance, one study mentioned the use of Kohn–Sham density functional theory (B3LYP/6-311G**) and coupled cluster theory (CCSD/6-31G*) to obtain energies, geometries, electrostatic potential surfaces, molecular orbitals, and vibrational analyses for several energy-minimized structures .Molecular Structure Analysis

The molecular structure of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been investigated using various theoretical methods. The vibrational analyses suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .Chemical Reactions Analysis

The chemical reactivity of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been studied extensively. It is known to react with DNA bases and phosphate groups, producing pyridyloxobutyl (POB) adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” have been explored using sophisticated model chemistries. The species is sufficiently small such that its properties may be probed using these methods .科学的研究の応用

Metabolism in Human and Animal Tissues

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, a metabolite of a tobacco-specific nitrosamine, has been studied extensively in human and animal tissues. Research has focused on its metabolism in human lung and liver microsomes, demonstrating its conversion into various metabolites like keto alcohol, keto acid, and others. This process is catalyzed by different cytochrome P450 enzymes in the liver and lung tissues of humans and animals (Smith et al., 1992), (Smith et al., 1990).

Determination in Human Urine

Methods have been developed for the sensitive detection of this compound in human urine. This is crucial for assessing exposure to tobacco-specific nitrosamines, which are potent carcinogens. Techniques like liquid chromatography-tandem mass spectrometry have been employed for this purpose, enhancing our understanding of exposure levels in both smokers and non-smokers (Jacob et al., 2008).

Analysis in Tobacco Smoke

Research has also been conducted on the formation of this compound in tobacco smoke under different conditions. This includes the effects of various factors like nicotine, reducing sugar, and oxygen on its formation, which helps in understanding its presence in tobacco and tobacco smoke (Zejun et al., 2017).

Stereochemistry and Tumorigenicity

The stereochemistry of the metabolites of this compound has been studied in smokers' urine. This research is vital in understanding the role of these compounds in lung cancer causation among smokers. Different enantiomers of the metabolites show varying tumorigenic activities, which is significant for evaluating cancer risk associated with tobacco use (Carmella et al., 1999).

Metabolic Activation and Inhibition

The metabolic activation and inhibition of this compound have been a subject of research, providing insights into its carcinogenic potential and possible mechanisms for inhibiting its activation. This includes studies on how certain compounds can inhibit the enzymes responsible for its activation, thereby potentially reducing carcinogenic risk (Smith et al., 1996).

作用機序

Target of Action

It is known to be associated with lung cancer, and is among the most potent carcinogens found in tobacco .

Mode of Action

It is known to be activated to DNA alkylating species via two different a-hydroxylation pathways .

Biochemical Pathways

It is known to be involved in the a-hydroxylation pathways that lead to dna alkylation .

Pharmacokinetics

It is known to be activated via a-hydroxylation pathways .

Result of Action

It is known to be a potent carcinogen associated with lung cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in tobacco smoke could potentially affect its action, efficacy, and stability .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(4-hydroxy-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)-N-methylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXKBUCZFFSTL-NXGVJODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662112 |

Source

|

| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189877-28-8 |

Source

|

| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)

![2-Amino-8-bromo-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-3,9-dihydro-6H-purin-6-one](/img/structure/B561792.png)